2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
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Overview
Description
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives, such as 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide, are often proteins involved in critical cellular processes. For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein that is a well-known and appealing cancer therapy target . By inhibiting Bcl-2, these compounds can induce apoptosis, or programmed cell death, in cancer cells .
Mode of Action
Benzimidazole derivatives interact with their targets by binding to specific sites on the target proteins. This binding can inhibit the normal function of the protein, leading to changes in cellular processes. For example, when a benzimidazole derivative binds to Bcl-2, it can inhibit the protein’s anti-apoptotic function, leading to increased apoptosis in cancer cells .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors, suggesting that they may affect multiple pathways . For instance, by inhibiting Bcl-2, these compounds can affect the apoptosis pathway, leading to increased cell death in cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of this compound is likely dependent on its specific targets and mode of action. For example, if the compound targets Bcl-2 and induces apoptosis, the result would be increased cell death in cancer cells . This could potentially slow the growth of tumors and may even lead to tumor shrinkage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes. For instance, the presence of certain enzymes could potentially metabolize the compound, altering its structure and potentially its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide typically involves the condensation of 2-ethylbenzimidazole with N-phenyl-N-propan-2-ylacetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-aminobenzimidazole: Known for its antimicrobial properties.
N-phenylbenzimidazole: Studied for its potential use in medicinal chemistry.
Uniqueness
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole core with the N-phenyl-N-propan-2-ylacetamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-19-21-17-12-8-9-13-18(17)22(19)14-20(24)23(15(2)3)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLLLIFEWZVEKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.